4-amino-N~3~-benzyl-N~5~-(4-ethylbenzyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide typically involves multiple steps. One common method involves the reaction of 2-amino-5-benzyl-1,3-thiazole with acid chlorides in the presence of triethylamine in a dioxane medium . This reaction forms the N-acylated thiazole derivative, which can then be further modified to introduce the 4-ethylphenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dioxane for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-benzyl-1,3-thiazole: A precursor in the synthesis of the target compound.
4-Ethylphenylmethyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
4-Amino-n3-benzyl-n5-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring structure, combined with the benzyl and ethylphenylmethyl substituents, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22N4O2S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-[(4-ethylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C21H22N4O2S/c1-2-14-8-10-16(11-9-14)13-24-21(27)19-17(22)18(25-28-19)20(26)23-12-15-6-4-3-5-7-15/h3-11H,2,12-13,22H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
RZFHZUKSKPMQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.